

Application Notes: Rapid Atrazine Screening Using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atrazine

Cat. No.: B1667683

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Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[1][2] Its widespread application, chemical stability, and relatively high water solubility contribute to its potential to contaminate soil and water resources.[1] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established a Maximum Contaminant Level (MCL) for **atrazine** in drinking water, which is not to exceed 3 parts per billion (ppb).[3][4][5] Consequently, rapid, sensitive, and cost-effective methods for monitoring **atrazine** levels in environmental samples are crucial.

Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a powerful tool for the rapid screening of **atrazine** in various matrices, particularly water samples.[4][6] This immunoassay technique offers high sensitivity and specificity, allowing for the quantitative detection of **atrazine** in a fraction of the time and cost associated with traditional chromatographic methods like Gas Chromatography/Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC).[3]

Principle of the Assay

The most common format for **atrazine** ELISA is a direct competitive assay.[4][6] This method is based on the competition between **atrazine** present in the sample and a fixed amount of

atrazine-enzyme conjugate for a limited number of binding sites on anti-**atrazine** antibodies coated onto the wells of a microtiter plate.[\[1\]](#)[\[3\]](#)[\[4\]](#)

The assay proceeds as follows:

- Competition: The sample containing **atrazine** and the **atrazine**-enzyme conjugate are added to the antibody-coated wells. They compete for binding to the immobilized antibodies.
- Incubation: During incubation, the amount of **atrazine**-enzyme conjugate that binds to the antibody is inversely proportional to the concentration of **atrazine** in the sample.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Washing: Unbound **atrazine** and **atrazine**-enzyme conjugate are washed away.
- Substrate Addition: A chromogenic substrate is added to the wells. The enzyme part of the bound conjugate catalyzes the conversion of the substrate into a colored product.[\[3\]](#)[\[7\]](#)
- Detection: The intensity of the color produced is measured using a microplate reader. A higher concentration of **atrazine** in the sample results in less bound enzyme conjugate and, therefore, a weaker color signal.[\[1\]](#)[\[3\]](#)[\[4\]](#) The **atrazine** concentration in the sample is then determined by comparing the signal to a standard curve.[\[1\]](#)

Data Presentation

The performance of **atrazine** ELISA kits is characterized by several key parameters, which are summarized in the table below. The data presented is a synthesis from various commercially available kits and research findings.

Parameter	Typical Value/Range	Reference
Limit of Detection (LOD)	0.01 - 0.05 ng/mL	[3][4][8]
Working Range	0.05 - 5.0 ng/mL	[3]
Midpoint of the test (50% B/B ₀)	~0.5 - 0.7 ng/mL	[3][4]
Reproducibility (CV%)	Standards: <10%, Samples: <15%	[3][4]
Assay Time	< 1 hour	[3][4]
Sample Type	Water (drinking, ground, surface), Soil extracts	[3][4][6][7][9][10]
Sample Preparation	Often not required for water samples	[3][4][6]

Cross-Reactivity Profile:

The specificity of the anti-**atrazine** antibodies determines the cross-reactivity with other structurally related triazine herbicides.

Compound	Cross-Reactivity (%) - Kit A	Cross-Reactivity (%) - Kit B
Atrazine	100	100
Propazine	81	96
Simazine	6.9	14.3
Ametryn	3.9	1.5
Terbuthylazine	1.0	0.33
Deethylatrazine	1.3	3.08
Hydroxyatrazine	1.8	0.01

Data compiled from product information of commercially available kits.^{[3][4]} It is important to note that cross-reactivity with other triazines can lead to an overestimation of **atrazine** concentration.

Experimental Protocols

The following is a generalized protocol for the determination of **atrazine** in water samples using a competitive ELISA kit. Researchers should always refer to the specific instructions provided with their chosen kit.

Materials:

- **Atrazine** ELISA Kit (containing antibody-coated microtiter plate, **atrazine** standards, **atrazine**-enzyme conjugate, wash buffer concentrate, substrate solution, and stop solution)^{[1][2]}
- Distilled or deionized water
- Precision pipettes and tips
- Microtiter plate reader capable of reading absorbance at 450 nm^[1]
- Timer
- Absorbent paper

Assay Procedure:

- **Reagent Preparation:** Allow all kit components to reach room temperature (20-25°C) before use.^{[3][4]} Prepare the wash buffer by diluting the concentrate with distilled or deionized water as instructed in the kit manual.^[1]
- **Standard and Sample Addition:** Add 50 µL of each **atrazine** standard, control, and unknown sample to the appropriate wells of the antibody-coated microtiter plate.^[1] It is recommended to run all standards and samples in duplicate.
- **Enzyme Conjugate Addition:** Add 100 µL of the **atrazine**-enzyme conjugate to each well.^[1]

- Incubation: Gently mix the contents of the plate by rotating it on the benchtop for 30 seconds.[3] Cover the plate and incubate for 40 minutes at room temperature.[1]
- Washing: After incubation, discard the contents of the wells. Wash the plate three times with 250 µL of the diluted wash buffer per well.[3] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
- Substrate Addition: Add 100 µL of the substrate solution to each well.[1][3]
- Color Development: Incubate the plate for 20 minutes at room temperature, protected from direct sunlight.[1][3] A blue color will develop.
- Stopping the Reaction: Add 50 µL of the stop solution to each well.[1][3] The color will change from blue to yellow.
- Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[4]

Data Analysis:

- Calculate the average absorbance for each set of standards, controls, and samples.
- Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = $100 - [(\text{Absorbance of standard or sample} / \text{Absorbance of zero standard}) \times 100]$ [1]
- Construct a standard curve by plotting the % Inhibition on the y-axis against the corresponding **atrazine** concentration on a logarithmic x-axis.[1]
- Determine the concentration of **atrazine** in the samples by interpolating their % Inhibition values from the standard curve.[1][3] Samples with concentrations higher than the highest standard must be diluted and re-analyzed.[3]

Visualizations



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Caption: Experimental workflow for **atrazine** screening using ELISA.

Caption: Principle of competitive ELISA for **atrazine** detection.

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